molecular formula C19H18N2S B10835643 2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B10835643
M. Wt: 306.4 g/mol
InChI Key: DISXBCWMOVBSKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID30107136-Compound-Example45” involves multiple steps, including the formation of key intermediates through specific reaction conditions. The detailed synthetic route typically includes:

    Step 1: Formation of an intermediate through a condensation reaction.

    Step 2: Cyclization of the intermediate under controlled temperature and pH conditions.

    Step 3: Purification of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of “PMID30107136-Compound-Example45” follows a similar synthetic route but on a larger scale. The process involves:

    Bulk synthesis: Utilizing large reactors to carry out the condensation and cyclization reactions.

    Purification: Employing industrial-scale chromatography and crystallization techniques to obtain high-purity compound.

    Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: “PMID30107136-Compound-Example45” undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

    Oxidized derivatives: Formed through oxidation reactions.

    Reduced forms: Resulting from reduction reactions.

    Substituted compounds: Produced through substitution reactions.

Scientific Research Applications

“PMID30107136-Compound-Example45” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID30107136-Compound-Example45” involves inhibiting the interaction between programmed cell death protein 1 and programmed cell death ligand 1. This inhibition prevents the immune evasion mechanisms employed by certain diseases, thereby enhancing the immune response against infected or cancerous cells. The compound targets specific molecular pathways, including the recruitment of protein tyrosine phosphatase non-receptor type 11 and the dephosphorylation of key signaling molecules .

Comparison with Similar Compounds

“PMID30107136-Compound-Example45” is unique compared to other similar compounds due to its specific targeting of the programmed cell death protein 1 and programmed cell death ligand 1 interaction. Similar compounds include:

These compounds share some structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of “PMID30107136-Compound-Example45”.

Properties

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2-methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C19H18N2S/c1-13-15(14-6-3-2-4-7-14)8-5-9-16(13)19-21-17-10-11-20-12-18(17)22-19/h2-9,20H,10-12H2,1H3

InChI Key

DISXBCWMOVBSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=NC3=C(S2)CNCC3)C4=CC=CC=C4

Origin of Product

United States

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